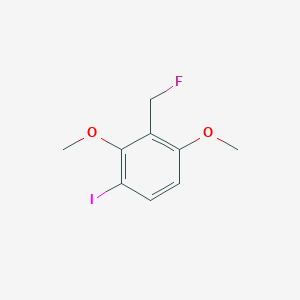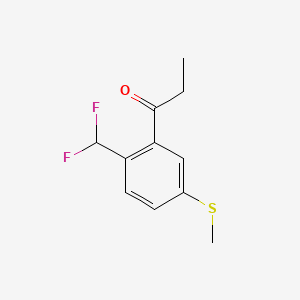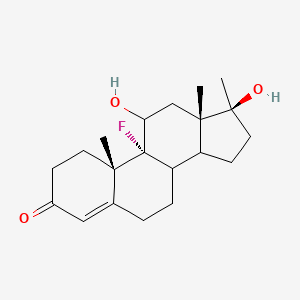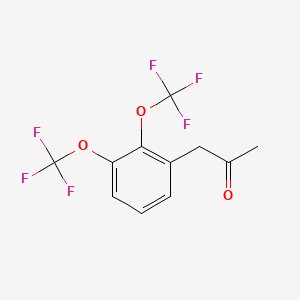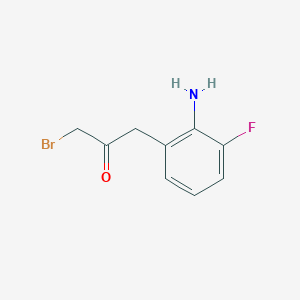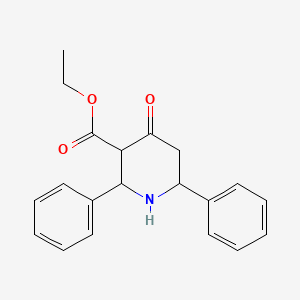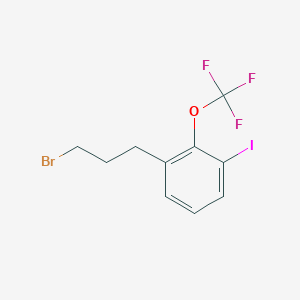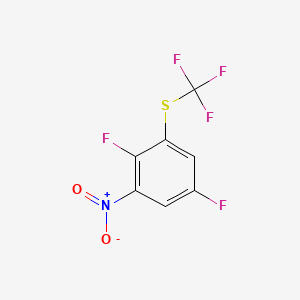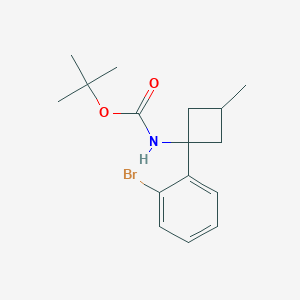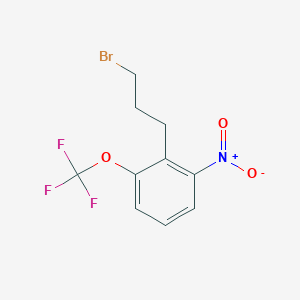![molecular formula C4H9NS B14059343 Aziridine, 1-[(methylthio)methyl]- CAS No. 10165-09-0](/img/structure/B14059343.png)
Aziridine, 1-[(methylthio)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridine, 1-[(methylthio)methyl]- is a derivative of aziridine, a three-membered nitrogen-containing heterocycle Aziridines are known for their significant ring strain, which makes them highly reactive and valuable intermediates in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 1-[(methylthio)methyl]- typically involves the reaction of aziridine with a methylthio-containing reagent. One common method is the nucleophilic substitution reaction where aziridine reacts with methylthiomethyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
Industrial production of aziridines often involves the use of high-temperature and high-pressure conditions to achieve efficient synthesis. For example, the Nippon Shokubai process utilizes an oxide catalyst and high temperatures to dehydrate aminoethanol, leading to the formation of aziridine derivatives . Another method, the Wenker synthesis, involves converting aminoethanol to its sulfate ester, which then undergoes base-induced sulfate elimination to produce aziridines .
Analyse Chemischer Reaktionen
Types of Reactions
Aziridine, 1-[(methylthio)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The aziridine ring can be reduced to form corresponding amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of various amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with aziridine under acidic or basic conditions to open the ring and form substituted products.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary and secondary amines, and various substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
Aziridine, 1-[(methylthio)methyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for polymers.
Biology: The compound is studied for its potential use in the development of biologically active molecules, including pharmaceuticals.
Medicine: Aziridine derivatives are explored for their anticancer and antimicrobial properties.
Industry: The compound is used in the production of coatings, adhesives, and other materials due to its reactivity and ability to form strong bonds.
Wirkmechanismus
The mechanism of action of aziridine, 1-[(methylthio)methyl]- involves the nucleophilic attack on the strained aziridine ring, leading to ring-opening and formation of reactive intermediates. These intermediates can then undergo further reactions to form various products. The sulfur atom in the methylthio group can also participate in redox reactions, adding to the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: The parent compound, known for its high reactivity and use in organic synthesis.
N-Methylaziridine: A derivative with a methyl group attached to the nitrogen atom, used in similar applications.
Aziridine-2-carboxylate: A carboxylate derivative used in the synthesis of biologically active molecules.
Uniqueness
Aziridine, 1-[(methylthio)methyl]- is unique due to the presence of the methylthio group, which imparts additional reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
10165-09-0 |
|---|---|
Molekularformel |
C4H9NS |
Molekulargewicht |
103.19 g/mol |
IUPAC-Name |
1-(methylsulfanylmethyl)aziridine |
InChI |
InChI=1S/C4H9NS/c1-6-4-5-2-3-5/h2-4H2,1H3 |
InChI-Schlüssel |
KJOBKPQAJKYCGM-UHFFFAOYSA-N |
Kanonische SMILES |
CSCN1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


